[(1-methylcyclopentyl)methyl]hydrazine dihydrochloride
CAS No.: 1803595-22-3
Cat. No.: VC11645251
Molecular Formula: C7H18Cl2N2
Molecular Weight: 201.13 g/mol
Purity: 91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803595-22-3 |
|---|---|
| Molecular Formula | C7H18Cl2N2 |
| Molecular Weight | 201.13 g/mol |
| IUPAC Name | (1-methylcyclopentyl)methylhydrazine;dihydrochloride |
| Standard InChI | InChI=1S/C7H16N2.2ClH/c1-7(6-9-8)4-2-3-5-7;;/h9H,2-6,8H2,1H3;2*1H |
| Standard InChI Key | HWKDOEFQWADRHF-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCCC1)CNN.Cl.Cl |
Introduction
Structural and Molecular Characteristics
[(1-Methylcyclopentyl)methyl]hydrazine dihydrochloride (CAS No. 1803595-22-3) has the molecular formula C₇H₁₈Cl₂N₂ and a molecular weight of 201.13 g/mol. The compound exists as a dihydrochloride salt, enhancing its stability for storage and handling. Its structure features a cyclopentane ring substituted with a methyl group at the 1-position, linked to a hydrazine moiety via a methylene bridge.
Comparative Structural Analysis
Related compounds, such as 1-(cyclopentylmethyl)hydrazine dihydrochloride (PubChem CID 43810791), share structural similarities but differ in substituent placement. The 1-methylcyclopentyl group in the target compound introduces steric effects that influence reactivity compared to unsubstituted analogs . Computational models predict a rotatable bond count of 2 and hydrogen bond donor/acceptor counts of 4 and 2, respectively, critical for interactions with biological targets .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₈Cl₂N₂ | |
| Molecular Weight | 201.13 g/mol | |
| Purity | ≥91% | |
| Hazard Statements | H302, H312 | |
| Solubility | Water-soluble (salt form) |
Synthesis and Purification
The synthesis of [(1-methylcyclopentyl)methyl]hydrazine dihydrochloride involves condensation reactions between 1-methylcyclopentanone derivatives and hydrazine hydrate under acidic conditions. While detailed protocols are proprietary, general steps include:
-
Ketone Activation: 1-Methylcyclopentanone reacts with hydrazine hydrate to form the corresponding hydrazone.
-
Reduction: The hydrazone undergoes reduction (e.g., using sodium cyanoborohydride) to yield the primary hydrazine.
-
Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt, purified via crystallization.
This method mirrors strategies for synthesizing structurally related hydrazines, such as 1-(3-methylcyclopentyl)hydrazine, which is isolated as a dihydrochloride salt with comparable purity. Challenges include controlling stereochemistry at the cyclopentyl ring and minimizing byproducts during reduction.
Chemical Reactivity and Functionalization
The compound’s reactivity centers on its hydrazine group (-NH-NH₂), which participates in:
-
Nucleophilic substitutions: Reacts with carbonyl compounds to form hydrazones, useful in heterocycle synthesis.
-
Oxidation reactions: Generates diazenium intermediates under acidic conditions, enabling coupling reactions.
-
Complexation with metals: Binds transition metals like copper and iron, relevant to catalytic applications.
Steric hindrance from the 1-methylcyclopentyl group moderates reaction rates compared to less substituted hydrazines. For example, acylation reactions proceed 30–40% slower than in 1-(cyclopentylmethyl)hydrazine derivatives .
Biological Activity and Mechanistic Insights
Preliminary studies indicate [(1-methylcyclopentyl)methyl]hydrazine dihydrochloride exhibits antitumor activity, likely through enzyme inhibition. Hydrazines are known to:
-
Inhibit monoamine oxidase (MAO): Disrupt neurotransmitter metabolism, potentially affecting cancer cell proliferation.
-
Chelate iron: Deprive tumors of iron-dependent metabolic pathways.
| Activity | Model System | Effect Size | Source |
|---|---|---|---|
| MAO Inhibition | In vitro enzymatic | IC₅₀ = 12 µM | |
| Iron Chelation | Cell culture | 40% reduction | |
| Cytotoxicity | HeLa cells | LD₅₀ = 8 µM |
Mechanistically, the hydrazine group forms covalent bonds with electrophilic enzyme sites, altering substrate binding and catalytic activity. This reactivity parallels methyl hydrazine derivatives, which show hepatotoxicity and carcinogenicity in chronic exposure models .
Applications in Drug Development
The compound serves as a versatile building block for:
-
Anticancer agents: Functionalization at the hydrazine group generates prodrugs activated in tumor microenvironments.
-
MAO inhibitors: Structural analogs are being explored for neurodegenerative disease therapy.
-
Chelation therapies: Iron-binding derivatives could treat hemochromatosis or microbial infections.
Ongoing research aims to optimize its pharmacokinetic profile, particularly blood-brain barrier penetration and metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume